molecular formula C14H15N3O2 B2674041 N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1791316-72-7

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2674041
CAS No.: 1791316-72-7
M. Wt: 257.293
InChI Key: GVUBCGAJISWKBD-UHFFFAOYSA-N
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Description

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the condensation of an ethyl-substituted hydrazine with a m-tolyl-substituted diketone, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Pyridazine derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities, suggesting that this compound could have similar applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives, such as:

  • 6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-methyl-6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide
  • N-ethyl-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the ethyl and m-tolyl groups may impart unique steric and electronic effects, making it a distinct and valuable compound for research and industrial use.

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(11-6-4-5-10(2)9-11)14(19)12-7-8-13(18)16-15-12/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUBCGAJISWKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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